molecular formula C17H23ClN2O3 B8656498 tert-Butyl 4-(4-(chloromethyl)benzoyl)piperazine-1-carboxylate

tert-Butyl 4-(4-(chloromethyl)benzoyl)piperazine-1-carboxylate

Cat. No. B8656498
M. Wt: 338.8 g/mol
InChI Key: ZSYUKHLVETWOSH-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

A THF (8 ml) solution of 4-chloromethylbenzoylchloride (5.3 g) was added dropwise at 0° C. to a THF (16 ml) solution of 1-tert-butoxycarbonylpiperazine (5.19 g) and triethylamine (2.82 g) and the solution was stirred at room temperature for 10 minutes. The reaction solution was concentrated and the obtained solid residue was washed with water and ethyl acetate, and dried to give a colorless solid of the title compound (9.44 g).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1COCC1.[Cl:6][CH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18]>C(N(CC)CC)C>[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][N:27]([C:12](=[O:13])[C:11]2[CH:15]=[CH:16][C:8]([CH2:7][Cl:6])=[CH:9][CH:10]=2)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5.3 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
16 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
2.82 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
WASH
Type
WASH
Details
the obtained solid residue was washed with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.44 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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